1-Allyl-3-(4-phenoxyphenyl)thiourea
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Overview
Description
1-Allyl-3-(4-phenoxyphenyl)thiourea is an organic compound with the molecular formula C16H16N2OS and a molecular weight of 284.38 g/mol . This compound is known for its antibacterial properties, particularly against Mycobacterium tuberculosis and Mycobacterium avium . It functions as a potent inhibitor of the enzyme DNA gyrase, which is crucial for maintaining the integrity of bacterial DNA .
Preparation Methods
The synthesis of 1-Allyl-3-(4-phenoxyphenyl)thiourea typically involves the reaction of allyl isothiocyanate with 4-phenoxyaniline under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
1-Allyl-3-(4-phenoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
1-Allyl-3-(4-phenoxyphenyl)thiourea has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Industry: It may be used in the development of antibacterial coatings and materials.
Mechanism of Action
The primary mechanism of action for 1-Allyl-3-(4-phenoxyphenyl)thiourea involves the inhibition of DNA gyrase, an enzyme essential for the supercoiling and uncoiling of bacterial DNA. By inhibiting this enzyme, the compound disrupts DNA replication and transcription processes, leading to bacterial cell death . This mechanism is particularly effective against Mycobacterium species, which rely heavily on DNA gyrase for their survival and proliferation .
Comparison with Similar Compounds
1-Allyl-3-(4-phenoxyphenyl)thiourea can be compared with other thiourea derivatives, such as:
1-Phenyl-3-(4-phenoxyphenyl)thiourea: Similar structure but lacks the allyl group, which may affect its reactivity and biological activity.
1-Allyl-3-(4-methoxyphenyl)thiourea: Contains a methoxy group instead of a phenoxy group, potentially altering its chemical properties and effectiveness as an antibacterial agent.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its potent antibacterial activity and its ability to inhibit DNA gyrase effectively .
Properties
IUPAC Name |
1-(4-phenoxyphenyl)-3-prop-2-enylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-2-12-17-16(20)18-13-8-10-15(11-9-13)19-14-6-4-3-5-7-14/h2-11H,1,12H2,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVOSINKOLNEHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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